2-Isopropyl-2H-isoindole
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Overview
Description
2-Isopropyl-2H-isoindole is a heterocyclic compound characterized by a fused benzopyrrole ring system. This compound is a regioisomer of the abundant 1H-indole heterocycle and has been known for over a century . The isoindole structure is found in several natural and pharmaceutical compounds, making it a significant subject of study in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-isoindoles, including 2-Isopropyl-2H-isoindole, can be achieved through various methods:
Ring Closure Reactions: This involves the cyclization of alkynes or benzylic amines under specific conditions.
Aromatization Processes: These include C-H functionalization and hydrogen shifts.
Ring Transformation: This method involves the transformation of existing ring structures into isoindoles.
Industrial Production Methods: Industrial production often employs catalytic processes, such as Rhodium(III)-catalyzed reactions, to achieve high yields of isoindole derivatives . These methods are optimized for scalability and efficiency, ensuring the production of large quantities of the compound.
Chemical Reactions Analysis
2-Isopropyl-2H-isoindole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Common reagents for substitution reactions include halogens and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindolinones, while reduction can produce isoindolines .
Scientific Research Applications
2-Isopropyl-2H-isoindole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isopropyl-2H-isoindole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes . The compound’s anticancer properties are linked to its inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
2-Isopropyl-2H-isoindole can be compared with other similar compounds, such as:
Isoindoline: The fully reduced member of the isoindole family.
Isoindolinone: An oxidized form of isoindole.
Phthalimide: Another derivative with a similar structure.
Uniqueness: What sets this compound apart is its unique combination of stability and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H13N |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-propan-2-ylisoindole |
InChI |
InChI=1S/C11H13N/c1-9(2)12-7-10-5-3-4-6-11(10)8-12/h3-9H,1-2H3 |
InChI Key |
DYPHFTYWFCYOOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C2C=CC=CC2=C1 |
Origin of Product |
United States |
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